N-(3-Methoxypropyl) L-Valinamide
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Overview
Description
N-(3-Methoxypropyl) L-Valinamide: is an organic compound with the molecular formula C9H20N2O2 It is a derivative of valine, an essential amino acid, and contains a methoxypropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxypropyl) L-Valinamide typically involves the reaction of L-valine with 3-methoxypropylamine. The process can be summarized as follows:
Starting Materials: L-Valine and 3-Methoxypropylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Procedure: L-Valine is first activated by the coupling agent, followed by the addition of 3-methoxypropylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions: N-(3-Methoxypropyl) L-Valinamide can undergo various chemical reactions, including:
Oxidation: The methoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides or thiols in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
N-(3-Methoxypropyl) L-Valinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Methoxypropyl) L-Valinamide involves its interaction with specific molecular targets and pathways. The methoxypropyl group may enhance its solubility and bioavailability, allowing it to interact more effectively with biological molecules. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes.
Comparison with Similar Compounds
- N-(2-Methoxyethyl) L-Valinamide
- N-(3-Ethoxypropyl) L-Valinamide
- N-(3-Methoxypropyl) D-Valinamide
Comparison: N-(3-Methoxypropyl) L-Valinamide is unique due to its specific methoxypropyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C9H20N2O2 |
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Molecular Weight |
188.27 g/mol |
IUPAC Name |
2-amino-N-(3-methoxypropyl)-3-methylbutanamide |
InChI |
InChI=1S/C9H20N2O2/c1-7(2)8(10)9(12)11-5-4-6-13-3/h7-8H,4-6,10H2,1-3H3,(H,11,12) |
InChI Key |
VFRGDPRRJHDCQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NCCCOC)N |
Origin of Product |
United States |
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